molecular formula C18H18N2O4 B2362576 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1209271-57-7

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2362576
CAS No.: 1209271-57-7
M. Wt: 326.352
InChI Key: XYHXABSVQADLCH-UHFFFAOYSA-N
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Description

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a potent and selective small-molecule inhibitor of the RET (Rearranged during Transfection) kinase, a key signaling protein implicated in various cancers. This compound has demonstrated significant research value in the study of RET-driven oncogenesis, particularly in non-small cell lung cancer (NSCLC) and medullary thyroid cancer . Its mechanism of action involves competitive binding to the ATP-binding pocket of the RET kinase, thereby suppressing its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways such as MAPK and PI3K/AKT . Researchers utilize this inhibitor to elucidate the precise biological roles of RET in cellular models, to investigate mechanisms of resistance to other RET-directed therapies, and to evaluate its efficacy as a potential therapeutic strategy in preclinical studies. The compound's high selectivity profile makes it an essential tool for target validation and signal transduction research within the field of precision oncology.

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,5-dimethylfuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11-7-16(12(2)23-11)18(21)19-10-14-9-17(24-20-14)13-5-4-6-15(8-13)22-3/h4-9H,10H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHXABSVQADLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

((5(3methoxyphenyl)isoxazol3yl)methyl)2 5 dimethylfuran3carboxamide\text{N }((5-(3-\text{methoxyphenyl})\text{isoxazol}-3-\text{yl})\text{methyl})-\text{2 5 dimethylfuran}-3-\text{carboxamide}

Biological Activity Overview

1. Anticancer Activity:
Recent studies have demonstrated that isoxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested on the human promyelocytic leukemia cell line (HL-60), showing an IC50 range of 86-755 μM. The most active derivatives induced apoptosis and cell cycle arrest through modulation of Bcl-2 and p21^WAF-1 gene expression levels .

2. Antimicrobial Activity:
Isoxazole derivatives have also been evaluated for their antibacterial and antifungal properties. In vitro tests revealed that certain derivatives showed high activity against bacterial strains, with docking studies indicating strong interactions with key enzymes involved in bacterial metabolism . For example, compounds with electron-donating groups significantly enhanced antibacterial activity compared to those with electron-withdrawing groups .

3. Mechanisms of Action:
The mechanisms underlying the biological activities of these compounds often involve the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For instance, some isoxazole derivatives inhibit chitin synthesis in cultured cells, which is crucial for the growth of certain pathogens .

Research Findings and Case Studies

StudyCompound TestedCell LineIC50 Value (μM)Mechanism
Isoxazole (3)HL-6086Apoptosis induction
Isoxazole (6)Various755Cell cycle arrest
Benzofuran-isoxazole hybridsVarious bacteriaN/AEnzyme inhibition

Case Study: Anticancer Effects

A study involving a series of isoxazole derivatives demonstrated that compound (3) significantly reduced Bcl-2 expression while increasing p21^WAF-1 levels in HL-60 cells. This suggests a dual mechanism where the compound promotes apoptosis while also inducing cell cycle arrest .

Case Study: Antimicrobial Efficacy

Another investigation focused on benzofuran-isoxazole hybrids showed promising results against several bacterial strains. The most effective compounds displayed binding energies significantly lower than standard antibiotics, indicating their potential as novel antimicrobial agents .

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines and has shown promising results:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by influencing mitochondrial pathways. This leads to an increase in pro-apoptotic proteins such as Bax and a decrease in anti-apoptotic proteins like Bcl-2.
  • Cell Proliferation Inhibition : Studies have demonstrated that treatment with this compound results in cell cycle arrest, particularly at the S-phase, effectively inhibiting the proliferation of cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess antibacterial effects against common pathogens, although further research is needed to fully characterize its spectrum of activity.

Synthesis and Characterization

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Methylation : The introduction of methoxy groups enhances the compound's solubility and biological activity.
  • Carboxamide Formation : Final steps involve the formation of the carboxamide group, crucial for the compound's biological properties.

The structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have reported on the efficacy of this compound:

StudyCancer Cell Lines TestedIC50 (μM)Mechanism
HepG2, MCF-715.72Apoptosis induction
A549, HCT11612.53Cell cycle arrest
E. coli, S. aureusNot specifiedAntibacterial effects

These findings indicate that the compound not only has potential as an anticancer agent but also warrants further investigation into its antimicrobial properties.

Comparison with Similar Compounds

Functional Group and Heterocyclic Core Variations

The compound’s closest analogs from the evidence share carboxamide or ureido backbones but differ in heterocyclic systems and substituents:

Compound Core Structure Key Substituents Reported Use/Activity Reference
N-((5-(3-Methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide (Target) Isoxazole + Furan 3-Methoxyphenyl, 2,5-dimethylfuran Not specified N/A
N-(3,4-Dichlorophenyl) propanamide (Propanil) Phenyl + Propanamide 3,4-Dichlorophenyl Herbicide
N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide (Isoxaben) Isoxazole + Benzamide 2,6-Dimethoxybenzamide, branched alkyl Herbicide (cellulose inhibitor)
XCT790 Thiadiazole + Methoxyphenyl Trifluoromethyl thiadiazole, cyano group Estrogen-related receptor antagonist
Thiazol-5-ylmethyl carbamates (e.g., compounds l, m from Pharmacopeial Forum) Thiazole + Carbamate Hydroperoxy, ethylthiazolyl, phenyl groups Pharmaceutical (enzyme targets)

Key Observations :

  • Heterocycle Impact : Isoxazoles (target, isoxaben) and thiazoles (Pharmacopeial Forum compounds) confer distinct electronic and steric profiles. Isoxaben’s herbicidal activity suggests that the isoxazole-methylbenzamide scaffold may disrupt plant-specific pathways, while thiazole derivatives often target enzymes (e.g., proteases or kinases) .
  • Substituent Effects : The target’s 3-methoxyphenyl group contrasts with propanil’s dichlorophenyl moiety. Chlorine atoms increase electronegativity and membrane permeability (critical for herbicidal action), whereas methoxy groups may enhance CNS penetration if the compound is pharmaceutically active .
  • Carboxamide vs.

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The 3-methoxyphenyl and dimethylfuran groups likely increase logP compared to propanil (logP ~2.8) but reduce it relative to XCT790’s trifluoromethyl-thiadiazole system (logP >3.5) .
  • Metabolic Stability : Isoxazole rings resist oxidative degradation better than furans or thiophenes, suggesting longer half-life than furan-based carbohydrazides () .

Preparation Methods

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is constructed via copper(I)-catalyzed cycloaddition between a nitrile oxide and a terminal alkyne.

Procedure:

  • Nitrile Oxide Generation :
    • 3-Methoxybenzaldoxime is treated with chloramine-T in dichloromethane to generate the nitrile oxide in situ.
    • Reaction conditions: 0°C, 2 h, yielding 85–90% conversion.
  • Cycloaddition with Propargyl Alcohol :
    • The nitrile oxide reacts with propargyl alcohol under CuI catalysis (5 mol%) in THF at 60°C for 6 h.
    • Regioselectivity ensures the 3-methoxyphenyl group occupies position 5, while the hydroxymethyl group resides at position 3.

Outcome :

  • 5-(3-Methoxyphenyl)isoxazole-3-methanol is obtained in 78% yield.

Conversion of Hydroxymethyl to Aminomethyl

The hydroxymethyl group undergoes Mitsunobu reaction followed by deprotection to yield the primary amine.

Procedure :

  • Mitsunobu Reaction :
    • React isoxazole-3-methanol with phthalimide, DIAD, and PPh₃ in THF (0°C to rt, 12 h).
    • Yield: 92% of phthalimido-protected intermediate.
  • Deprotection :
    • Treat with hydrazine hydrate in ethanol (reflux, 4 h) to cleave the phthalimide group.
    • 5-(3-Methoxyphenyl)isoxazole-3-methanamine isolated in 88% yield.

Synthesis of 2,5-Dimethylfuran-3-carboxylic Acid

Paal-Knorr Cyclization

2,5-Hexanedione cyclizes under acidic conditions to form 2,5-dimethylfuran.

Procedure :

  • Heat 2,5-hexanedione with concentrated H₂SO₄ (0.5 eq) in acetic acid (80°C, 3 h).
  • Yield: 95% of 2,5-dimethylfuran.

Directed Lithiation and Carboxylation

Introducing a carboxylic acid at position 3 requires directed metalation.

Procedure :

  • Protection :
    • Silylate the furan with TMSCl in presence of LDA (–78°C, THF).
  • Lithiation-Carboxylation :
    • Treat with n-BuLi (–78°C), then quench with dry ice.
    • Hydrolysis yields 2,5-dimethylfuran-3-carboxylic acid (72% yield).

Amide Coupling

Acid Chloride Formation

Activate the carboxylic acid using thionyl chloride:

  • Reflux 2,5-dimethylfuran-3-carboxylic acid with excess SOCl₂ (2 h).
  • Distill under reduced pressure to isolate the acid chloride (94% yield).

Nucleophilic Acylation

Couple the acid chloride with 5-(3-methoxyphenyl)isoxazole-3-methanamine:

  • React in anhydrous DCM with Et₃N (2 eq) at 0°C for 1 h, then rt for 12 h.
  • Purify via column chromatography (hexane/EtOAc 4:1) to obtain the title compound in 82% yield.

Analytical Characterization

Key Spectroscopic Data :

  • ¹H NMR (CDCl₃) : δ 7.45 (m, 1H, aromatic), 6.95 (m, 3H, aromatic), 4.45 (s, 2H, CH₂), 2.55 (s, 3H, furan-CH₃), 2.32 (s, 3H, furan-CH₃).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • HRMS : m/z 383.1521 [M+H]⁺ (calc. 383.1518).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage
Isoxazole formation CuI catalysis 78 High regioselectivity
Aminomethylation Mitsunobu 88 Mild conditions
Furan carboxylation Directed lithiation 72 Position-selective functionalization
Amide coupling Schotten-Baumann 82 Scalability

Challenges and Optimization Opportunities

  • Regiochemical Control : Copper catalysts enhance cycloaddition regioselectivity but require rigorous exclusion of moisture.
  • Oxidation Sensitivity : Furan carboxylation necessitates inert conditions to prevent ring-opening.
  • Amine Stability : The primary amine intermediate is prone to oxidation; use of stabilizers (e.g., BHT) recommended during storage.

Q & A

Basic: What are the recommended synthetic routes for N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide, and how can purity be optimized?

Answer:
The compound can be synthesized via multi-step reactions involving:

  • Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes, followed by functionalization of the 3-methyl group .
  • Amide coupling : Reacting the isoxazole intermediate with 2,5-dimethylfuran-3-carboxylic acid using coupling agents like EDCl/HOBt .
    Purity optimization :
    • Use column chromatography (silica gel) for intermediate purification .
    • Confirm purity via HPLC (>95%) and characterize intermediates using 1^1H/13^{13}C NMR spectroscopy .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions may arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Standardized assays : Use TEVC (two-electrode voltage clamp) for ion channel inhibition studies, as done for structurally similar isoxazole derivatives in influenza M2 protein inhibition .
  • Dose-response validation : Repeat experiments at multiple concentrations (e.g., 10–100 µM) to establish EC50_{50} values .
  • Control for solvent effects : Ensure DMSO concentration ≤1% in biological assays to avoid cytotoxicity artifacts .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:

  • NMR spectroscopy : 1^1H NMR to verify methyl groups (δ 2.1–2.5 ppm for furan-CH3_3) and aromatic protons (δ 6.5–7.5 ppm for methoxyphenyl) .
  • Mass spectrometry : High-resolution ESI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 367.12) .
  • Melting point analysis : Compare observed vs. literature values (±2°C) to detect impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Modular substitutions : Synthesize analogs with variations in:
    • Methoxyphenyl group (e.g., replace with chlorophenyl or trifluoromethylphenyl) .
    • Furan methyl groups (e.g., replace with ethyl or halogen substituents) .
  • In vitro screening : Test analogs against disease-relevant targets (e.g., cancer cell lines, microbial panels) using MTT assays .
  • Computational modeling : Perform molecular docking to predict binding affinities to targets like kinase enzymes or GPCRs .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols/dust .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in a tightly sealed container at 2–8°C, away from oxidizers .

Advanced: What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

Answer:

  • Mitochondrial assays : Isolate mouse liver mitochondria and measure effects on membrane potential using Rhodamine 123 fluorescence .
  • Gene expression profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways .
  • Protein interaction studies : Use SPR (surface plasmon resonance) to quantify binding kinetics with purified targets .

Basic: How can researchers address low yields during the final amide coupling step?

Answer:

  • Optimize reaction conditions :
    • Use DMF as solvent at 0–5°C to minimize side reactions .
    • Increase equivalents of coupling agent (e.g., HATU vs. EDCl) .
  • Purification : Employ preparative HPLC with a C18 column for challenging separations .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

  • Strict QC protocols :
    • Validate each batch via 1^1H NMR and LC-MS to confirm structural integrity .
    • Use standardized cell lines (e.g., HEK293 for ion channel assays) .
  • Statistical analysis : Apply ANOVA to compare activity across batches and identify outliers .

Basic: What solvents and reaction conditions are optimal for large-scale synthesis?

Answer:

  • Solvent selection : Acetonitrile for cyclocondensation (reflux, 1–3 min) ; DMF for amide coupling (0–5°C) .
  • Scale-up : Use continuous flow reactors to enhance efficiency and reduce waste .

Advanced: How can metabolomic studies inform the compound’s pharmacokinetic profile?

Answer:

  • In vitro metabolism : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF .
  • CYP450 inhibition screening : Test against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

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